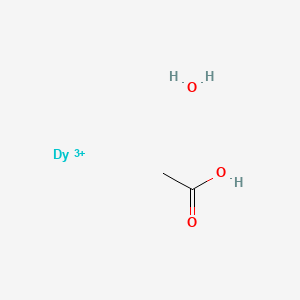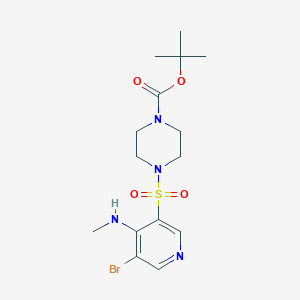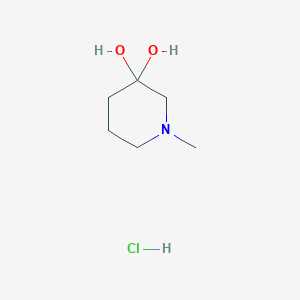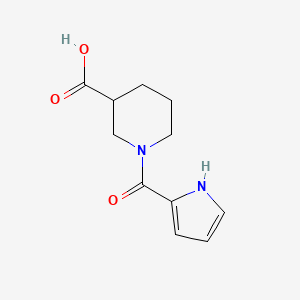
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperazine Introduction: The brominated pyridine is then reacted with piperazine to form the piperazinyl-pyridine intermediate.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Isopropylation: Finally, the compound is isopropylated to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its structural features.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring and piperazine moiety allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C16H26BrN5O2S |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26BrN5O2S/c1-13(2)20-7-9-22(10-8-20)25(23,24)15-12-19-11-14(17)16(15)21-5-3-18-4-6-21/h11-13,18H,3-10H2,1-2H3 |
InChI-Schlüssel |
OCRWHBHJMRDYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)





![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)



![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
